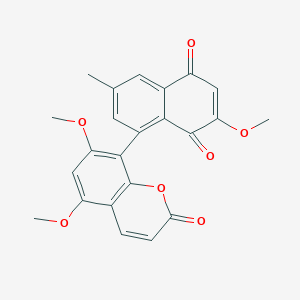
AAL Toxin TB2
Übersicht
Beschreibung
AAL Toxin TB2 is a bacterial toxin that has been studied for its potential applications in scientific research. It is a member of a family of toxins known as aerolysins, which are produced by the bacteria Aeromonas hydrophila. This compound is a single-chain polypeptide that is composed of 60 amino acids. It is an extracellular toxin that can be used to study the mechanisms of cell death and apoptosis. This compound has been shown to be effective in inducing cell death in a variety of cell types, including cancer cells, and has been used to study the effects of apoptosis on cell death.
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
Isolation Techniques : AAL toxins, including TB2, are isolated from corn cultures of the fungus Alternaria alternata f. sp. lycopersici. Techniques involve aqueous extraction, purification on Amberlite XAD-2 resin, separation on silica gel, and final purification on high-performance liquid chromatographic (HPLC) systems. A method for determining these toxins in culture material has been developed, crucial for monitoring toxin production (Shephard et al., 1993).
Mass Spectrometry Analysis : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to analyze AAL toxins, including TB2. This method helps in understanding the ionization and differentiation behavior of these toxins, crucial for their characterization and analysis (Caldas et al., 1995).
Agricultural and Biological Studies
Phytotoxic Effects : AAL-toxin, including TB2, has been studied for its phytotoxic effects on various crop and weed species. It has been found that AAL-toxin can damage sensitive plants at low concentrations, indicating its potential use in understanding plant pathology and possibly in agricultural applications (Abbas et al., 1995).
Effects on Pollen Development : Research has shown that AAL toxins affect pollen development, inhibiting germination and tube growth in various plant species. This is particularly significant in plant breeding and genetic studies (Bino et al., 1988).
Health and Toxicity Studies
Cellular Impact : AAL toxins, including TB2, have been shown to induce apoptosis in mammalian cells, highlighting their significance in understanding cellular mechanisms and potential implications in health research (Wang et al., 1996).
Toxicity in Cultured Mammalian Cells : Studies on the toxicity of AAL toxin in various mammalian cell lines provide insights into their mechanism of action and potential health risks associated with exposure (Shier et al., 1991).
Analytical Methodology
Immunoassays for Detection : Development of immunoassays for AAL toxins including TB2 allows for more sensitive, rapid detection in food products and animal feeds, crucial for food safety and public health (Szurdoki et al., 1996).
HPLC Tandem Mass Spectrometry Analysis : High-performance liquid chromatography coupled with tandem mass spectrometry is used for the simultaneous quantification of various Alternaria toxins, including AAL Toxin TB2, in different food matrices, demonstrating the advancement in analytical methods for food safety testing (Zwickel et al., 2016).
Agricultural and Environmental Impact
Natural Herbicide Potential : AAL-toxin, including TB2, has been studied for its potential as a natural herbicide, showing effectiveness against a range of broadleaf plants. This research is significant for agricultural applications and understanding plant-pathogen interactions (Abbas et al., 1995).
Biosynthetic Studies : Understanding the biosynthesis of AAL toxins, including TB2, provides insights into the production and regulation of these toxins in fungi, which is crucial for agricultural and environmental studies (Caldas et al., 1998).
Wirkmechanismus
Target of Action
AAL Toxin TB2, a mycotoxin produced by the fungus Alternaria alternata f. splycopercici, primarily targets ceramide synthase in both plant and animal cells . Ceramide synthase is a key enzyme involved in the biosynthesis of sphingolipids, a class of lipids that play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
This inhibition disrupts the normal balance of cellular homeostasis, leading to a variety of morphological and biochemical changes characteristic of apoptosis .
Biochemical Pathways
The inhibition of ceramide synthase by this compound disrupts the sphingolipid biosynthesis pathway . This disruption can lead to an accumulation of sphinganine, a precursor in the pathway, and a decrease in complex sphingolipids. The imbalance in these cellular components can trigger apoptosis, a form of programmed cell death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in both plant and animal cells . This is characterized by a series of events such as cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . In addition, the toxin can inhibit cell proliferation in certain types of cells, such as rat liver and dog kidney cells .
Safety and Hazards
Zukünftige Richtungen
Research is ongoing to understand the biochemical and genetic effects of AAL Toxin TB2 on both the producing fungi and the host cells tissues . The genes responsible for the production of this compound are found on the conditionally dispensable chromosomes (CDCs), which have been well characterized .
Biochemische Analyse
Biochemical Properties
AAL Toxin TB2 interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely associated with the inhibition of ceramide synthase in both plants and animals .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the toxin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-[2-(17-amino-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO9/c1-4-17(3)24(35-23(32)13-18(25(33)34)12-22(30)31)21(29)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-29H,4-15,26H2,1-3H3,(H,30,31)(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXORSUNDLFDGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)
![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)









